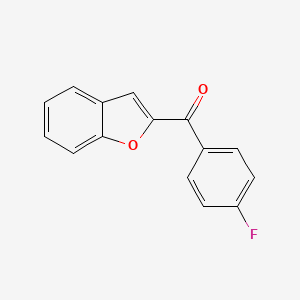

2-(4-Fluorobenzoyl)benzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-yl-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVGCTLMFVDKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353898 | |

| Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27044-77-5 | |

| Record name | Methanone, 2-benzofuranyl(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Fluorobenzoyl Benzofuran and Derivatives

The synthesis of 2-(4-fluorobenzoyl)benzofuran and its derivatives involves a variety of chemical strategies aimed at modifying the core structure to explore structure-activity relationships and develop compounds with specific properties. These methodologies include substitutions on the aromatic rings, the introduction of new heterocyclic systems to create hybrid molecules, and derivatization for targeted applications.

Modifications of the 2-Aroylbenzofuran Scaffold

Halogen substitutions on the benzoyl or benzofuran (B130515) rings are a common strategy to modulate the electronic and hydrophobic properties of the molecule. The introduction of additional fluorine atoms or other halogens can significantly influence the compound's biological activity. nih.gov

A key synthetic route to introduce a difluoro-substituted benzoyl group involves the reaction of a substituted hydroxyacetophenone with a corresponding α-bromoacetylbenzene. For instance, 2-(2,4-difluorobenzoyl)-3-methyl-4-hydroxybenzofuran can be synthesized by refluxing 2′,6′-dihydroxyacetophenone with 2-bromo-1-(2,4-difluorophenyl)ethanone in acetonitrile, using potassium carbonate as a base. nih.gov This reaction, a variation of the Rap-Stoermer condensation, provides a direct method to create the 2-aroylbenzofuran scaffold with desired halogenation patterns on the benzoyl moiety. nih.govresearchgate.net The presence of halogen substituents on the N-phenyl ring of benzofuran derivatives is often considered beneficial due to their electron-donating and hydrophobic nature. nih.gov

Table 1: Synthesis of Halogen-Substituted 2-Aroylbenzofuran Derivatives

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

|---|

This interactive table summarizes the synthesis of a halogen-substituted derivative.

Research has shown that adding a fluorine atom at the 4-position of the 2-benzoylbenzofuran structure can increase potency for certain biological targets. nih.gov Similarly, derivatives with bromine atoms attached to the benzofuran ring have been synthesized and shown to possess significant cytotoxic activity. nih.gov

The introduction of substituents such as methoxy (B1213986) (–OCH₃) or nitro (–NO₂) groups onto the aromatic rings of the 2-aroylbenzofuran scaffold is a widely used strategy to explore structure-activity relationships. nih.govcore.ac.uk

Methoxy-substituted derivatives have been synthesized to evaluate their potential as adenosine (B11128) A₁ and A₂A receptor antagonists. nih.gov The synthesis can be achieved through a one-step cyclization reaction of a substituted 1-(2-hydroxyphenyl)ethanone with an appropriate α-bromo acetophenone (B1666503) in the presence of a base like potassium carbonate. mdpi.com For example, a series of methoxy-substituted 2-benzoyl-1-benzofuran derivatives were synthesized to establish structure-activity relationships, with some compounds showing selective affinity for the A₁ receptor. nih.gov The number and position of methoxy groups on the benzoyl moiety can influence the antiproliferative activity and selectivity against different cancer cell lines. mdpi.com

Nitro-substituted benzofurans are typically prepared from nitro-substituted starting materials. For example, 1-(5-nitrobenzofuran-2-yl)-3-arylurea derivatives are synthesized starting from 5-nitrobenzofuran-2-carbohydrazide. core.ac.uk New benzofuran derivatives with nitro substitutions have also been produced by reacting 5-nitrobenzofuran-3(2H)-one with various substituted benzaldehydes. cuestionesdefisioterapia.com

Table 2: Examples of Methoxy and Nitro-Substituted Benzofuran Derivatives

| Compound Name | Substitution Type | Synthetic Precursor | Reference |

|---|---|---|---|

| (6,7-Dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Methoxy | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone | nih.gov |

| 1-(5-Nitrobenzofuran-2-yl)-3-arylurea | Nitro | 5-Nitrobenzofuran-2-carbonyl azide (B81097) | core.ac.uk |

This interactive table provides examples of synthesized methoxy and nitro-substituted derivatives.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in drug design. The 2-aroylbenzofuran scaffold has been used as a foundation for creating hybrid compounds, notably with triazole and pyran rings. mdpi.comresearchgate.net

Benzofuran-triazole hybrids are often synthesized using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov The synthesis typically begins with the appropriate 2-aroylbenzofuran, which is modified to introduce a terminal alkyne. For example, 2-(4-fluorobenzoyl)-3-methyl-4-hydroxybenzofuran can be reacted with propargyl bromide to yield an alkyne-containing intermediate. nih.govmdpi.com This intermediate is then reacted with various substituted azides to generate a library of 1,2,3-triazole-containing benzofuran hybrids. nih.govmdpi.comresearchgate.net This approach has been successfully used to design and synthesize novel antifungal agents. nih.gov

Table 3: Synthetic Scheme for Benzofuran-Triazole Hybrids

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Propargylation | 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran, Propargyl bromide, K₂CO₃ | 2-(4-Fluorobenzoyl)-3-methyl-4-(propyn-3-yloxy)benzofuran | nih.gov |

This interactive table outlines the general synthetic pathway to benzofuran-triazole hybrids.

The development of benzofuran-pyran hybrids has also been explored. researchgate.net For instance, novel benzofuran-dihydropyridine hybrids were designed and synthesized using a molecular hybridization approach to be evaluated for bone anabolic activities. researchgate.net Molecular dynamics simulations have suggested that both the benzofuran and pyran moieties are essential for fitting into the active site of specific biological targets. researchgate.net

Derivatization of the core 2-benzoylbenzofuran structure by introducing functional groups like sulfamates and carbamates allows for the fine-tuning of its properties for specific therapeutic applications, such as enzyme inhibition. researchgate.netnih.gov

New sulfonate and sulfamate (B1201201) derivatives of benzofuran have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII. nih.gov The synthesis involves creating benzofuran scaffolds with various substituents and then introducing the sulfamate (–O–SO₂NH₂) or sulfonate group. These derivatives have shown high potency, in some cases exceeding that of standard inhibitors. nih.gov

Carbamate (B1207046) and urea (B33335) derivatives of benzofuran have also been developed. researchgate.netcore.ac.uk A convenient method for preparing aryl (5-substituted benzofuran-2-yl) carbamate derivatives has been reported. researchgate.net Similarly, 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives can be synthesized by reacting a 5-substituted benzofuran-2-carbonyl azide with an appropriate amine in toluene. core.ac.uk These structural modifications aim to enhance the biological activity profile of the parent compound. Furthermore, benzofuran-2-carboxamides are another class of derivatives that have been synthesized through modular routes involving C-H arylation and transamidation, allowing for a diverse range of structures to be created for screening campaigns. mdpi.comresearchgate.net

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the unambiguous assignment of each atom within the molecular structure.

Proton NMR (¹H-NMR) Assignments

The ¹H-NMR spectrum of 2-(4-Fluorobenzoyl)benzofuran is anticipated to exhibit distinct signals corresponding to the protons of the benzofuran (B130515) and the 4-fluorobenzoyl moieties. Based on data from related structures, the protons on the 4-fluorobenzoyl group are expected to appear as two distinct multiplets in the aromatic region, due to coupling with each other and with the fluorine atom. The protons of the benzofuran ring system would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns determined by their position on the ring.

While specific data for the title compound is not available, the ¹H-NMR spectrum of a related compound, 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran, shows the protons of the 4-fluorobenzoyl group at approximately 8.04 ppm (doublet of doublets) and 7.39 ppm (triplet). rsc.org The protons of the benzofuran core in this derivative appear between 6.68 and 7.30 ppm. rsc.org It is important to note that the electronic effects of the methyl and hydroxyl substituents will influence these chemical shifts.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3' | s | ||

| H-4', H-5', H-6', H-7' | m | ||

| H-2'', H-6'' | dd |

Note: This table is predictive and not based on experimentally determined data for the title compound.

Carbon-13 NMR (¹³C-NMR) Assignments

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ketone linker is expected to be the most downfield signal, typically in the range of 180-190 ppm. The carbons of the aromatic rings will appear in the 110-160 ppm region. The carbon atom directly bonded to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

For comparison, in 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran, the carbonyl carbon resonates at 183.72 ppm. rsc.org The carbons of the 4-fluorophenyl ring appear at approximately 165.78 (d, ¹JCF), 132.58 (d), 132.51 (d), and 115.99 (d) ppm. rsc.org The benzofuran carbons in this substituted analogue are observed between 103.14 and 155.81 ppm. rsc.org

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~183 |

| C-2' | |

| C-3' | |

| C-3a' | |

| C-4' | |

| C-5' | |

| C-6' | |

| C-7' | |

| C-7a' | |

| C-1'' | |

| C-2'', C-6'' | |

| C-3'', C-5'' |

Note: This table is predictive and not based on experimentally determined data for the title compound.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the benzofuran and the 4-fluorophenyl rings, helping to assign adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹JCH), allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting the benzofuran and 4-fluorobenzoyl fragments across the carbonyl linker.

While no specific 2D NMR data for this compound were found in the searched literature, these techniques would be indispensable for a complete and unambiguous structural assignment.

Infrared (IR) Spectroscopy Characterization

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-fluorine bond, and the aromatic rings.

For the related compound 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran, a strong absorption band for the carbonyl (C=O) stretch is observed at 1623 cm⁻¹. rsc.org Other significant peaks include those for O-H stretching (in the hydroxylated analog) and various C-C and C-H vibrations of the aromatic systems. rsc.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ketone) | ~1630-1680 |

| C-F (Aryl) | ~1200-1250 |

| C=C (Aromatic) | ~1450-1600 |

| C-O-C (Benzofuran) | ~1000-1100 |

Note: This table is predictive and not based on experimentally determined data for the title compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₅H₉FO₂), the exact mass can be calculated. The fragmentation pattern observed in the mass spectrum would further help to confirm the structure, with characteristic losses of fragments such as the 4-fluorobenzoyl group.

While HRMS data for the title compound was not found, the HRMS data for 2-(4-Fluorobenzoyl)-3-methyl-4-hydroxybenzofuran shows the [M-H]⁻ ion at m/z 269.0619, which is consistent with its calculated mass. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography of this compound Derivatives

The crystal structures of derivatives such as 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran, 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran, and 2-(4-Fluoro-phenyl)-3-methyl-sulfinyl-5-phenyl-1-benzofuran have been determined. nih.govnih.govnih.gov A common feature in these structures is the near-planar geometry of the benzofuran ring system. nih.govnih.gov

The crystal packing of these derivatives is often stabilized by a network of intermolecular interactions, including weak C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.govnih.gov These non-covalent interactions play a vital role in the formation of the supramolecular architecture in the solid state.

Table 2: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-(4-Fluorophenyl)-5-iodo-3-phenylsulfinyl-1-benzofuran | C₂₀H₁₂FIO₂S | Triclinic | P-1 | 8.1771(2) | 9.8877(2) | 11.8423(3) | 103.108(1) | 90.872(1) | 111.546(1) | nih.gov |

| 2-Ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran | C₁₈H₁₇FO₃S | Monoclinic | P2₁/c | 15.3565(8) | 7.9719(4) | 13.9118(7) | 90 | 101.905(2) | 90 | nih.gov |

| 2-(4-Fluoro-phenyl)-3-methyl-sulfinyl-5-phenyl-1-benzofuran | C₂₁H₁₅FO₂S | Monoclinic | P2₁/c | 10.4211(5) | 15.1106(7) | 11.1610(5) | 90 | 97.469(2) | 90 | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental electronic properties of a molecule. These calculations are typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common level of theory for such analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This intramolecular charge transfer is a critical aspect of many chemical reactions and biological interactions. For benzofuran (B130515) derivatives, the presence of an electron-withdrawing group, such as the 4-fluorobenzoyl moiety, is expected to lower both the HOMO and LUMO energy levels and potentially reduce the energy gap, thereby increasing the molecule's reactivity. In a study of benzothieno[3,2-b]benzofuran derivatives, the introduction of an electron-withdrawing bromine atom led to a decrease in both HOMO and LUMO energy levels.

Molecular Docking Studies

Protein-Ligand Complex Stability Evaluation:

Root Mean Square Fluctuation (RMSF) Analysis:Similarly, RMSF analysis data from molecular dynamics simulations for a 2-(4-Fluorobenzoyl)benzofuran-protein complex are not found in the reviewed literature.

While research on other benzofuran derivatives exists, the strict focus on this compound, as requested, cannot be maintained without the foundational scientific data from dedicated computational studies on this specific molecule. The generation of a thorough and accurate article requires this primary data, which is currently absent from the public scientific domain.

Radius of Gyration Analysis

The Radius of Gyration (Rg) is a key parameter derived from molecular dynamics simulations that provides a measure of a molecule's compactness. A stable Rg value over the simulation time suggests that the molecule maintains a consistent, folded conformation, while significant fluctuations can indicate unfolding or major conformational changes. frontiersin.org

In computational studies of benzofuran derivatives and other small molecules targeting biological proteins, Rg analysis is employed to assess the stability of the ligand-protein complex. For instance, in a molecular dynamics simulation of compounds targeting Mycobacterium tuberculosis proteins, the binding stability was evaluated by monitoring the Rg of the protein's C-alpha atoms over a 10-nanosecond simulation. researchgate.netsemanticscholar.org A consistent Rg value for the complex indicates that the binding of the ligand, such as a this compound analogue, does not induce significant unfolding of the target protein, thereby suggesting a stable interaction. researchgate.netsemanticscholar.org The analysis of Rg values for complexes involving various ZINC-FDA compounds with the PARP12 enzyme showed that the compounds stayed strongly bound and maintained or enhanced the compactness of the protein structure throughout the simulation. frontiersin.org This type of analysis is critical for confirming that a docked compound remains stably folded within the active site of its target. frontiersin.org

Table 1: Representative Parameters in Radius of Gyration (Rg) Analysis

| Parameter | Description | Significance in Analysis |

|---|---|---|

| Rg Value (nm) | The root mean square distance of the atoms of the molecule/complex from their common center of mass. | Indicates the level of compactness. Lower values suggest a more compact structure. |

| Time (ns) | The duration of the molecular dynamics simulation. | Plotting Rg over time reveals the stability of the molecular conformation. |

| Fluctuation | The degree of variation in the Rg value over the simulation time. | High fluctuations can indicate conformational instability or unfolding of the molecule or protein-ligand complex. |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound and its analogues, MD simulations provide critical insights into their behavior at an atomic level, which is essential for predicting their biological activity and interaction mechanisms. nih.govresearchgate.net These simulations can confirm the stability of a ligand within a protein's active site and elucidate the nature of the binding interactions. mdpi.comnih.gov For example, MD simulations performed on benzofuran-1,2,3-triazole hybrids docked with the Epidermal Growth Factor Receptor (EGFR) revealed that the identified compounds formed stable interactions within the active site, confirming their potential as inhibitors. nih.govresearchgate.net

Conformational Dynamics of this compound and Its Analogues

MD simulations are instrumental in exploring the conformational landscape of flexible molecules like this compound. The molecule's conformation is largely defined by the torsional angle between the benzofuran and the 4-fluorobenzoyl moieties. Simulations can reveal the preferred orientations of these rings relative to each other and the energy barriers between different conformational states. Studies on similar benzofuran derivatives have shown that the conformation around the ligand can change within the binding site during the simulation. mdpi.com This dynamic behavior is crucial as the biological activity of a compound is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the target's binding site. mdpi.com By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations, providing a rationale for the observed activity. rsc.org

Dynamic Interactions with Biological Targets

Understanding how a ligand interacts with its biological target over time is key to drug design. MD simulations allow for the detailed examination of the dynamic interplay between a ligand and a protein, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For benzofuran derivatives, simulations have been used to identify key amino acid residues responsible for stabilizing the ligand in the binding pocket. mdpi.comnih.gov For instance, a 10 ns simulation of a benzofuran derivative targeting the NarL protein in Mycobacterium tuberculosis showed that the compound could be stabilized at the active site for the duration of the simulation. nih.gov Similarly, simulations of benzofuran-1,3,4-oxadiazole derivatives with the Pks13 enzyme indicated high stability of the protein-ligand complexes. mdpi.com These dynamic studies provide a more realistic view of the binding event than static docking models and can explain the molecular basis for a compound's efficacy and selectivity. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. Computational methods have become indispensable in SAR, providing insights that guide the synthesis of more potent and selective molecules. mdpi.comnih.gov For the benzofuran class of compounds, computational SAR helps to identify the structural requirements for a desired biological effect, such as anticancer activity. nih.govsemanticscholar.org These studies often reveal that substitutions at specific positions on the benzofuran scaffold are critical for activity. For example, early SAR studies on benzofurans found that substitutions at the C-2 position were crucial for cytotoxic activity. mdpi.com

In Silico Prediction of Activity Modulation

In silico techniques, such as molecular docking and virtual screening, are widely used to predict how structural modifications to a parent compound like this compound might modulate its biological activity. jazindia.com These methods allow for the rapid screening of large libraries of virtual compounds to identify those with the highest predicted affinity for a specific biological target. nih.govresearchgate.net

For example, a computer-aided drug design (CADD) study on benzofuran-1,3,4-oxadiazole scaffolds was used to virtually screen for their efficacy as inhibitors of Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13). mdpi.comdntb.gov.ua The results identified derivatives with specific substitutions (e.g., 2,4-dimethyl and 2,5-dimethoxy moieties) that displayed excellent binding energies, comparable to or even better than a standard inhibitor. mdpi.com Similarly, in silico docking of novel synthesized benzofuran derivatives has been used to predict anticancer activity, with the lowest binding energy scores indicating potentially potent compounds. jazindia.com These predictive studies help prioritize which analogues to synthesize and test experimentally, saving significant time and resources. researchgate.net

Table 2: Examples of In Silico Predictions for Benzofuran Derivatives

| Derivative Class | Target | In Silico Method | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | Mtb Pks13 | CADD, Molecular Docking | Specific methoxy (B1213986) and fluoro substitutions predicted to have excellent binding energies and stability. | mdpi.com |

| Benzofuran-1,2,3-triazole hybrids | EGFR | Pharmacophore Modeling, Molecular Docking | Identified six potential inhibitors from a library of 1840 compounds with high docking scores. | nih.gov |

| General Benzofuran Derivatives | Anticancer Targets | Molecular Docking | Novel synthesized derivatives showed favorable binding energies (-6.9 to -10.4 kcal/mol). | jazindia.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a statistically significant correlation is found, the resulting model can be used to predict the activity of new, unsynthesized compounds.

For benzofuran derivatives, QSAR studies have been successfully applied. A study on 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives used physicochemical parameters like molar refractivity, molecular weight, and log P to develop multivariable regression models that correlated with their inhibitory activity against the CYP26A1 enzyme. nih.gov In another example, a 3D-QSAR study was conducted on dibenzofuran (B1670420) derivatives to explore their SAR as PTP-MEG2 inhibitors. The resulting pharmacophore model identified key structural features—one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features—that are important for binding to the target protein. nih.gov Such models are valuable for rationally designing novel benzofuran derivatives with enhanced antioxidant, anticancer, or enzyme-inhibitory properties. nih.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 2-(4-fluorobenzoyl)benzofuran, a type of 2-aroylbenzofuran, is most prominently achieved through the Rap-Stoermer reaction. researchgate.netresearchgate.netmdpi.com This classical method involves the condensation of a salicylaldehyde (B1680747) derivative with an α-haloketone. researchgate.netresearchgate.net

The reaction proceeds through a well-established multi-step mechanism, which has been clarified through spectroscopic monitoring and the isolation of reaction intermediates. researchgate.net The process is typically base-catalyzed and can be performed under various conditions, including solvent-free environments or in aqueous media using phase-transfer catalysts. researchgate.netresearchgate.net

Plausible Mechanism: The Rap-Stoermer Reaction

A widely accepted mechanism for the synthesis of 2-aroylbenzofurans, such as this compound, is detailed below. researchgate.netresearchgate.net The process begins with the reaction between a salicylaldehyde and a 2-halo-acetophenone in the presence of a base.

Step 1: Formation of Phenoxide The reaction is initiated by the deprotonation of the hydroxyl group of salicylaldehyde (I) by a base, such as potassium carbonate (K₂CO₃), to form a potassium phenoxide salt (III). researchgate.net This increases the nucleophilicity of the oxygen atom.

Step 2: Nucleophilic Substitution The resulting phenoxide (III) then acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one (IV), displacing the bromide ion. This Williamson ether synthesis-type step yields a key intermediate, 2-(2-(4-fluorobenzoyl)ethoxy)benzaldehyde (V). researchgate.net

Step 3: Intramolecular Aldol (B89426) Condensation The base present in the reaction medium then abstracts an acidic α-proton from the carbon situated between the ether linkage and the ketone, generating a carbanion (VI). researchgate.net This carbanion undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the aldehyde group. researchgate.net This cyclization step, a form of aldol condensation, results in the formation of a five-membered heterocyclic ketoalcohol intermediate (VII). researchgate.net

Step 4: Dehydration The final step is the dehydration of the ketoalcohol intermediate (VII). researchgate.net The removal of a water molecule leads to the formation of a double bond, resulting in the stable, aromatic benzofuran (B130515) ring system and yielding the final product, this compound (VIII). researchgate.net

The following table outlines the key steps and intermediates in the Rap-Stoermer synthesis of this compound.

| Step | Reactants/Intermediates | Transformation | Product/Intermediate |

| 1 | Salicylaldehyde, Base (e.g., K₂CO₃) | Deprotonation | Potassium Salicylaldehyde Salt |

| 2 | Potassium Salt, 2-bromo-1-(4-fluorophenyl)ethan-1-one | Nucleophilic Substitution (Williamson Ether Synthesis) | 2-(2-(4-fluorobenzoyl)ethoxy)benzaldehyde |

| 3 | Ether Intermediate, Base | Intramolecular Aldol Cyclization | Dihydrobenzofuranol Intermediate |

| 4 | Dihydrobenzofuranol Intermediate | Dehydration (E1cB or E2) | This compound |

Other synthetic strategies for the benzofuran core exist, including palladium-catalyzed reactions, but the Rap-Stoermer condensation remains a fundamental and well-documented pathway for 2-aroylbenzofurans. nih.govrsc.org

Photochemical Behavior of this compound

Specific studies detailing the photochemical behavior of this compound were not prominently featured in the surveyed scientific literature. However, compounds containing both a benzofuran nucleus and a ketone moiety, such as psoralens, are known for their significant photochemical activity. nih.gov Ketones, in general, can undergo photoreduction in the presence of a hydrogen donor upon excitation. For example, benzophenone (B1666685) undergoes photoreduction to form benzpinacol. youtube.com This reaction typically proceeds through the excitation of the ketone to a singlet state, followed by intersystem crossing to a more stable triplet state, which then abstracts a hydrogen atom to initiate the reduction process. youtube.com Without specific experimental data for this compound, its behavior upon irradiation can only be hypothesized based on the known reactivity of these functional groups.

Electrochemical Properties and Redox Behavior

Detailed electrochemical studies, including cyclic voltammetry or specific redox potentials for this compound, are not extensively reported in the available literature. However, the electrochemical behavior of benzofuran derivatives has been investigated in other contexts. For instance, the electrochemical oxidation of catechols in the presence of nucleophiles is a method used for the synthesis of benzofuran structures. acs.orgresearchgate.netnih.gov These studies indicate that the benzofuran ring system can be formed through electrochemically generated quinone intermediates that undergo Michael addition and cyclization. acs.orgresearchgate.net

Advanced Research Applications Excluding Clinical Human Trials

Development of Chemical Probes and Biological Tools

The inherent properties of the benzofuran (B130515) core make it an excellent scaffold for designing chemical probes and biological tools. Benzofuran derivatives are noted for their favorable electrochemical behavior, thermal stability, high quantum yields, and blue-light emitting capabilities, which are advantageous for developing fluorescent probes. nih.gov The structure of benzofuran can be modulated by adding donor-acceptor substituents to optimize its optical properties for applications like biological imaging. nih.gov

For instance, certain benzofuran derivatives have been investigated as fluorescent probes for detecting specific analytes. nih.gov The introduction of a fluorobenzoyl group, as in 2-(4-Fluorobenzoyl)benzofuran, can influence the electronic and photophysical properties of the molecule. This strategic functionalization can be harnessed to create probes for bioimaging and biosensing. mdpi.com While direct studies on this compound as a specific probe are not detailed in the provided results, the broader class of benzofuran-based molecules, such as benzofuran-naphthyridine, exhibits high fluorescence and solvatochromic properties, making them suitable for these applications. nih.gov The development of such tools is a significant area of research, aiming to create multifunctional drugs and imaging agents. nih.gov

Exploration in Material Science

The application of benzofuran derivatives extends into material science, particularly in the field of optoelectronics.

Benzofuran derivatives are well-documented for their utility in material science due to their absorption, fluorescence, high quantum yields, and thermal stability. researchgate.net These properties make them suitable for use in organic electroluminescent (OEL) devices and as host materials in organic light-emitting diodes (OLEDs). nih.govresearchgate.net Specifically, fluorobenzofuran has been identified as a high triplet energy host material in the design of efficient green phosphorescent OLEDs. nih.gov

The substitution pattern on the benzofuran ring plays a crucial role in determining its photophysical properties. researchgate.net The presence of the electron-withdrawing 4-fluorobenzoyl group in this compound can significantly impact its electronic structure, absorption, and emission spectra. Studies on related structures, such as diketopyrrolopyrrole dyes bearing benzofuran moieties, show that careful molecular design can lead to materials with high fluorescence quantum yields, reaching up to 0.97 in certain solvents. researchgate.net The design and synthesis of furan-substituted co-oligomers have been shown to yield materials with excellent gain and dual gain-narrowing emission, highlighting their potential for organic laser applications. rsc.org

Table 1: Optoelectronic Properties of Benzofuran Derivatives

| Property | Application/Significance | Reference |

| High Quantum Yields | Essential for efficient light emission in OLEDs and fluorescent probes. | nih.gov |

| Blue-Light Emitting | Useful for developing specific color-emitting organic electronic devices. | nih.govresearchgate.net |

| Thermal Stability | Ensures the durability and longevity of materials in electronic devices. | nih.govresearchgate.net |

| Ambipolar Field Effect Mobility | Allows the material to transport both holes and electrons, crucial for OFETs. | rsc.org |

| High Triplet Energy | Enables use as a host material in phosphorescent OLEDs. | nih.gov |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign processes. The synthesis of benzofurans, including this compound, is an area where green chemistry principles are being applied.

Recent advancements have demonstrated the feasibility of synthesizing benzofuran derivatives without the need for a metal catalyst. mdpi.comresearchgate.net One approach involves a one-pot reaction of equimolar mixtures of starting materials in a suitable solvent, such as absolute ethanol (B145695), to produce benzofuran-containing heterocycles in good yields. researchgate.net For example, the synthesis of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines has been successfully achieved through catalyst-free methods. mdpi.com Another catalyst-free approach involves the photochemical fluorination of aromatic carbonyl compounds using a fluorinating reagent like Selectfluor under UV-A irradiation, which could potentially be adapted for the synthesis or modification of fluorinated benzofurans. chemrxiv.org The development of such catalyst-free reactions simplifies purification, reduces costs, and minimizes toxic metal waste. organic-chemistry.org

Table 2: Comparison of Synthetic Approaches for Benzofuran Derivatives

| Method | Catalyst | Key Features | Reference |

| Palladium-Catalyzed | Pd(OAc)₂, (PPh₃)PdCl₂ | Widely used for C-C and C-O bond formation. | nih.gov |

| Copper-Catalyzed | CuI | Often used as a co-catalyst in Sonogashira coupling. | nih.gov |

| Catalyst-Free One-Pot | None | Simpler procedure, reduced waste, good yields. | mdpi.comresearchgate.net |

| Photochemical Fluorination | None | Uses light to initiate the reaction, avoids metal catalysts. | chemrxiv.org |

| Eaton's Reagent Mediated | P₂O₅–MeSO₃H | Efficient cyclodehydration under mild conditions. | researchgate.net |

In addition to catalyst-free methods, solvent-free reactions represent another key aspect of green chemistry. Research has shown the synthesis of benzofuranamine isomers via a cycloisomerization reaction that proceeds in the absence of both a base and a solvent. researchgate.net While this specific example leads to a different substitution pattern, the principle of eliminating solvents is broadly applicable. Performing reactions under solvent-free conditions, or "neat," reduces volatile organic compound (VOC) emissions, simplifies product work-up, and can sometimes lead to improved reaction rates and yields. The application of solvent-free conditions for the synthesis of this compound would be a significant step towards a more sustainable manufacturing process.

Advanced Research Applications of this compound

The application of microwave irradiation has emerged as a powerful tool in synthetic organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. In the context of benzofuran synthesis, microwave-assisted protocols have been successfully employed to expedite the formation of the benzofuran core.

One of the established conventional methods for synthesizing 2-aroylbenzofurans involves the reaction of a salicylaldehyde (B1680747) derivative with a substituted α-bromoacetophenone. This reaction typically proceeds via an initial alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization. Researchers have successfully adapted this classical approach to a more efficient microwave-assisted procedure.

A study on the facile microwave-assisted synthesis of substituted benzofuran derivatives demonstrated the reaction of substituted or unsubstituted o-hydroxyacetophenones and salicylaldehydes with ω-bromoacetophenone or chloroacetone. researchgate.net The use of microwave irradiation in the presence of potassium carbonate in a solvent such as dimethylformamide (DMF) has been shown to be effective. researchgate.net This methodology provides a general and rapid route to various benzofuran derivatives. researchgate.net

While a specific report detailing the microwave-assisted synthesis of this compound from salicylaldehyde and 2-bromo-1-(4-fluorophenyl)ethanone is not extensively documented in readily available literature, the general applicability of microwave-assisted synthesis for analogous 2-aroylbenzofurans is well-established. The conditions used for similar syntheses provide a strong basis for its preparation via this modern technique.

The following table summarizes representative conditions for the microwave-assisted synthesis of related benzofuran derivatives, illustrating the typical parameters employed in such transformations.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Microwave Power | Time | Yield | Reference |

| Salicylaldehyde | ω-Bromoacetophenone | K₂CO₃ | DMF | Not Specified | 10 min | 85% | researchgate.net |

| 2'-Hydroxyacetophenone | Ethyl bromoacetate | K₂CO₃ | DMF | Not Specified | 8 min | 92% | researchgate.net |

| Salicylaldehyde | Chloroacetone | K₂CO₃ | DMF | Not Specified | 12 min | 88% | researchgate.net |

| 3-Bromocoumarin | NaOH | Ethanol | 300 W | 5 min | 99% | nih.gov |

Future Directions and Research Gaps

Untapped Synthetic Methodologies

While established methods like Friedel-Crafts acylation provide reliable pathways to 2-acylbenzofurans, the synthesis of 2-(4-Fluorobenzoyl)benzofuran could benefit from the exploration of more innovative and efficient strategies. Many modern synthetic methods applied to other benzofuran (B130515) derivatives have yet to be systematically applied to this specific compound.

Hypervalent Iodine Reagents: The use of hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes or other suitable precursors presents a metal-free alternative for forming the 2-arylbenzofuran core structure. nih.govorganic-chemistry.org This approach could offer milder reaction conditions and unique regioselectivity.

Catalytic C-H Activation: Palladium-catalyzed tandem C-H activation and oxidation reactions involving 2-hydroxystyrenes and haloarenes are an emerging area in benzofuran synthesis. nih.gov Applying this methodology to synthesize this compound could provide a more atom-economical route.

Flow Chemistry and Microwave-Assisted Synthesis: The application of flow chemistry or microwave-assisted synthesis could significantly reduce reaction times and improve yields and purity for the synthesis of this compound and its derivatives. scienceopen.comcardiff.ac.uk These techniques allow for precise control over reaction parameters, facilitating optimization and scalability.

Rearrangement Strategies: Methods based on the rearrangement of chalcone (B49325) epoxides or 2-hydroxychalcones offer alternative pathways to the benzofuran core that could be adapted for this compound, potentially leading to novel substitution patterns. nih.govnih.gov

Advanced Computational and Theoretical Studies

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. While some computational work has been done on related benzofurans, a dedicated and advanced theoretical study on this specific molecule is a notable research gap.

Density Functional Theory (DFT) Studies: Comprehensive DFT calculations could elucidate the geometric and electronic structure, vibrational frequencies, and reactivity descriptors of this compound. physchemres.org Such studies can predict the most likely sites for electrophilic and nucleophilic attack, guiding further functionalization.

Quantitative Structure-Activity Relationship (QSAR): For its potential medicinal applications, developing QSAR models could correlate structural features of this compound derivatives with their biological activities. physchemres.org This would enable the rational design of new compounds with enhanced potency and selectivity.

Molecular Docking and Dynamics Simulations: To explore its potential as a drug candidate, molecular docking simulations can predict the binding modes and affinities of this compound with various biological targets, such as enzymes or receptors. nih.govresearchgate.net Subsequent molecular dynamics simulations could assess the stability of these ligand-protein complexes over time. These computational approaches are crucial for understanding its mechanism of action at a molecular level.

Novel Research Applications Beyond Current Scope

Research into this compound has primarily focused on its role as a precursor in medicinal chemistry. However, its unique electronic and structural features suggest potential applications in other cutting-edge fields.

Organic Electronics: Benzofuran derivatives are being investigated for their use in organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The presence of the electron-withdrawing 4-fluorobenzoyl group could impart favorable electron-transporting properties to the molecule, making it a candidate for n-type organic semiconductors.

Fluorescent Probes and Bioimaging: The benzofuran scaffold is known to be a part of many fluorescent molecules. nih.gov By modifying the structure of this compound, it could be developed into a fluorescent probe for detecting specific ions, molecules, or changes in the cellular environment. nih.gov Its application in single-photon or two-photon microscopy for bioimaging is a largely unexplored area. nih.gov

Agrochemicals: The diverse biological activities of benzofuran derivatives suggest their potential use in agriculture. nih.gov Screening this compound and its analogues for herbicidal, insecticidal, or fungicidal properties could open up new avenues for crop protection research.

Interdisciplinary Research Opportunities

The full potential of this compound can be unlocked through collaborative efforts that bridge traditional scientific disciplines.

Cheminformatics and Drug Discovery: Combining synthetic chemistry with cheminformatics and artificial intelligence can accelerate the discovery of new drug candidates based on the this compound scaffold. Machine learning models could be trained on existing data to predict the biological activity and toxicity of virtual derivatives, prioritizing the most promising compounds for synthesis and testing.

Materials Science and Supramolecular Chemistry: An interdisciplinary approach involving materials scientists and supramolecular chemists could explore the self-assembly properties of this compound derivatives. This could lead to the development of novel liquid crystals, gels, or other functional materials with unique optical or electronic properties.

Chemical Biology and Target Identification: For derivatives showing interesting biological activity, collaboration with chemical biologists would be essential to identify their specific molecular targets and elucidate their mechanism of action. This often involves techniques like affinity chromatography, proteomics, and genetic screening to pinpoint the proteins or pathways with which the compound interacts.

Q & A

Q. What are the key synthetic routes for 2-(4-Fluorobenzoyl)benzofuran, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including halogenation, condensation, and functional group modifications. For example:

- Claisen-Schmidt Condensation : Coupling a fluorobenzoyl chloride derivative with a benzofuran precursor under basic conditions (e.g., NaOH/EtOH) .

- Esterification : Introducing ester groups via reaction with acid chlorides or anhydrides in the presence of catalysts like DMAP .

- Halogen-Specific Reactions : Fluorine substitution at the 4-position requires controlled temperatures (0–5°C) to avoid side reactions .

Optimization Tips: Monitor reaction progress via TLC and adjust solvent polarity (e.g., DCM for non-polar intermediates) to improve yields .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and crystallographic methods:

- NMR : Analyze , , and NMR to confirm substituent positions. For example, the 4-fluorobenzoyl group shows distinct signals at δ -110 to -115 ppm .

- X-Ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 8.4° between fluorophenyl and benzofuran planes) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 295) .

Q. What preliminary assays are recommended for screening biological activity?

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., leukemia HL-60) to measure IC values .

- Anti-Inflammatory Potential : Test inhibition of COX-2 via ELISA .

- Antioxidant Capacity : Employ DPPH radical scavenging assays .

Advanced Research Questions

Q. How does the fluorobenzoyl group influence structure-activity relationships (SAR) compared to other halogenated analogs?

- Lipophilicity : Fluorine increases logP by ~0.5 compared to chlorine, enhancing membrane permeability .

- Electron-Withdrawing Effects : The 4-fluoro group stabilizes the benzofuran ring, improving binding to targets like tubulin (observed in antiproliferative studies) .

- Case Study : Fluorinated derivatives showed 2-fold higher apoptosis induction in MCF-7 cells than chlorinated analogs due to enhanced ROS generation .

Q. What strategies resolve contradictions in reported biological data for benzofuran derivatives?

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, consistent assay durations). For example, discrepancies in IC values for leukemia cells often stem from variations in ROS measurement methods .

- Computational Modeling : Perform DFT calculations to predict binding affinities and reconcile experimental vs. theoretical results .

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 2–9) and analyze degradation via HPLC. Fluorinated benzofurans are stable at pH 7.4 but hydrolyze rapidly in acidic conditions (t < 2 h at pH 2) .

- Thermal Stability : Use DSC/TGA to determine decomposition temperatures (e.g., >200°C for crystalline forms) .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

- Materials Science : The benzofuran core’s π-conjugation enables use in organic semiconductors. Fluorine substituents improve electron mobility (μ ~ 0.12 cm/V·s) .

- Protein Conjugation : Attach fluorobenzoyl derivatives to fluorescent probes (e.g., ConA protein) for bioimaging, leveraging their Stokes shift (~150 nm) .

Methodological and Safety Considerations

Q. What analytical methods ensure purity in large-scale synthesis?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to detect impurities <0.1% .

- Elemental Analysis : Validate %C, %H, and %F within ±0.3% of theoretical values .

Q. How should researchers handle this compound safely?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .

- Waste Disposal : Neutralize acidic byproducts with NaHCO before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.